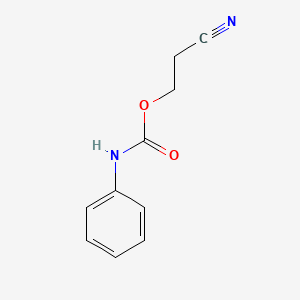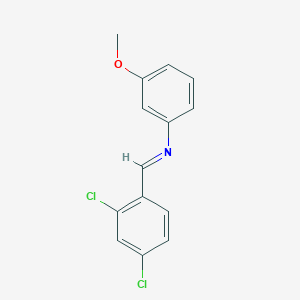
(2,2-Diphenylethyl)triphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Diphenylethyl)triphenylsilane is an organosilicon compound with the molecular formula C32H28Si and a molecular weight of 440.666 g/mol . This compound is characterized by the presence of a silicon atom bonded to three phenyl groups and a (2,2-diphenylethyl) group. It is a rare and unique chemical often used in early discovery research .
準備方法
The synthesis of (2,2-Diphenylethyl)triphenylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added to an unsaturated bond in the presence of a catalyst . This reaction is often catalyzed by platinum-based catalysts, such as Speier’s or Karstedt’s catalysts . The reaction conditions usually involve the use of solvents like toluene or hexane and temperatures ranging from room temperature to 100°C . Industrial production methods may involve similar hydrosilylation processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
化学反応の分析
(2,2-Diphenylethyl)triphenylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Substitution: The phenyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds .
科学的研究の応用
(2,2-Diphenylethyl)triphenylsilane has several applications in scientific research:
作用機序
The mechanism of action of (2,2-Diphenylethyl)triphenylsilane involves its ability to donate hydride ions in reduction reactions and participate in hydrosilylation reactions . The silicon atom in the compound can form stable bonds with various functional groups, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used.
類似化合物との比較
(2,2-Diphenylethyl)triphenylsilane can be compared with other similar organosilicon compounds, such as:
Triphenylsilane: Similar in structure but lacks the (2,2-diphenylethyl) group.
Diphenylsilane: Contains two phenyl groups instead of three.
Tetraphenylsilane: Contains four phenyl groups, making it more sterically hindered.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other organosilicon compounds .
特性
分子式 |
C32H28Si |
|---|---|
分子量 |
440.6 g/mol |
IUPAC名 |
2,2-diphenylethyl(triphenyl)silane |
InChI |
InChI=1S/C32H28Si/c1-6-16-27(17-7-1)32(28-18-8-2-9-19-28)26-33(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-25,32H,26H2 |
InChIキー |
IHJKRGKEPZOXLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


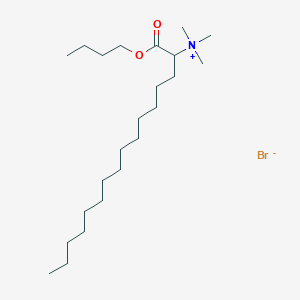


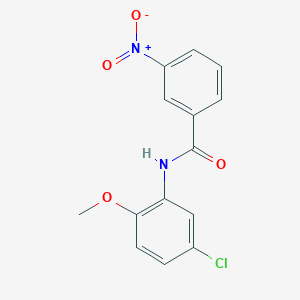


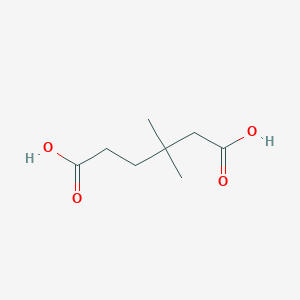
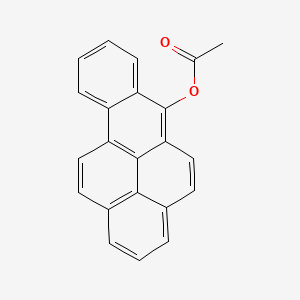
![1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene](/img/structure/B11946952.png)

